molecular formula C9H10F2O2 B3039553 [4-(2,2-Difluoroethoxy)phenyl]methanol CAS No. 1184389-53-4

[4-(2,2-Difluoroethoxy)phenyl]methanol

Cat. No.: B3039553
CAS No.: 1184389-53-4
M. Wt: 188.17
InChI Key: MIQSBPOLDVNXDW-UHFFFAOYSA-N
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Description

[4-(2,2-Difluoroethoxy)phenyl]methanol: is a chemical compound with the molecular formula C9H10F2O2 and a molecular weight of 188.17 g/mol . This compound is characterized by the presence of a difluoroethoxy group attached to a phenyl ring, which is further connected to a methanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(2,2-Difluoroethoxy)phenyl]methanol typically involves the reaction of 4-hydroxybenzaldehyde with 2,2-difluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) . The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(2,2-Difluoroethoxy)phenyl]methanol can undergo oxidation reactions to form corresponding or . Common oxidizing agents include and .

    Reduction: The compound can be reduced to form or using reducing agents such as or .

    Substitution: It can participate in substitution reactions where the difluoroethoxy group is replaced by other functional groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [4-(2,2-Difluoroethoxy)phenyl]methanol is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential biological activity . It can be used in the development of bioactive molecules and pharmaceutical agents . Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine: In medicine, this compound is explored for its potential therapeutic applications . It may serve as a precursor for the synthesis of drug candidates with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials . Its unique chemical properties make it suitable for applications in polymer science , coatings , and adhesives .

Mechanism of Action

The mechanism of action of [4-(2,2-Difluoroethoxy)phenyl]methanol involves its interaction with specific molecular targets and pathways . The difluoroethoxy group can enhance the compound’s lipophilicity , allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors , modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • [4-(2,2-Difluoroethoxy)phenyl]ethanol
  • [4-(2,2-Difluoroethoxy)phenyl]acetaldehyde
  • [4-(2,2-Difluoroethoxy)phenyl]acetic acid

Comparison: Compared to its similar compounds, [4-(2,2-Difluoroethoxy)phenyl]methanol is unique due to the presence of the methanol group , which imparts distinct chemical reactivity and biological activity . The difluoroethoxy group enhances its stability and lipophilicity , making it a valuable compound for various applications.

Properties

IUPAC Name

[4-(2,2-difluoroethoxy)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O2/c10-9(11)6-13-8-3-1-7(5-12)2-4-8/h1-4,9,12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQSBPOLDVNXDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184389-53-4
Record name [4-(2,2-difluoroethoxy)phenyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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